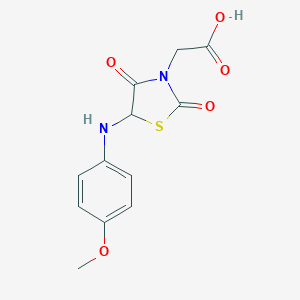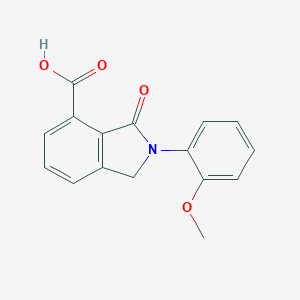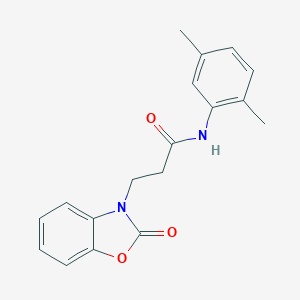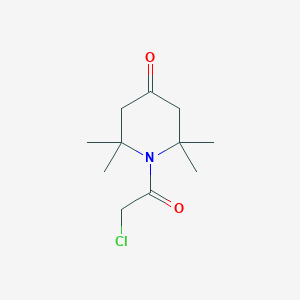
1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloroacetyl chloride is used as a chlorinating agent, acylating agent, precursor to monochloroketene, and as a building block for cyclization . It’s also used in the synthesis of secondary amine-substituted cyano-pyrazoline derivatives .
Molecular Structure Analysis
The molecular formula for Chloroacetyl chloride is ClCH2COCl . Its molecular weight is 112.943 .
Chemical Reactions Analysis
Chloroacetyl chloride reacts rapidly with water . It’s incompatible with strong oxidizing agents, alcohols, bases (including amines). It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .
Physical And Chemical Properties Analysis
Chloroacetyl chloride has a vapor density of 3.9 (vs air), a vapor pressure of 60 mmHg at 41.5 °C, and a refractive index n20/D of 1.453 (lit.) . Its boiling point is 105-106 °C (lit.), and it has a density of 1.418 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
1. Specific Scientific Field The research is conducted in the field of medicinal chemistry and pharmacology .
3. Methods of Application or Experimental Procedures The modification of Tetronic 1107 was carried out through chloroacetylation of T1107 followed by amination using p-phenylenediamine. Then, the latter was treated with different aldehydes to yield Tetronic Schiff bases .
Organic Synthesis
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Chloroacetyl chloride, which can be derived from “1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one”, is used to form acyl chloride groups, playing an important role in organic synthesis . It can react with other compounds to form acylated products such as acyl chloride derivatives, amides, esters, etc., and participate in further chemical reactions such as nucleophilic substitution, condensation .
- Methods of Application or Experimental Procedures : The amide linkers were created by acylating amines with chloroacetyl chloride and substituting them nucleophilically, while the alkyl linkers were obtained by reducing the corresponding amides using LiAlH4 .
- Summary of Results or Outcomes : Various spectroscopic and analytical techniques revealed important aspects of the reactions between chloroacetyl chloride and DNA bases .
Pharmaceutical Industry
- Specific Scientific Field : Pharmaceutical Research .
- Summary of the Application : Chloroacetyl chloride, which can be derived from “1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one”, has been employed to synthesize novel anti-tumor drugs .
- Methods of Application or Experimental Procedures : A total of 12 novel derivatives of 25-hydroxyprotopanaxadiol (25-OH-PPD) were synthesized by reacting with Chloroacetyl chloride .
- Summary of Results or Outcomes : The synthesized compounds were then evaluated for their in vitro antitumor activities on six human tumor cell lines using the MTT assay. The results showed that compounds 4, 6, and 7 exhibited higher cytotoxic activity compared to 25-OH-PPD across all tested cell lines .
Synthesis of 2-Heteroaryliino-1,3-Thiazolidin-4-Ones
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : The compound is used in the synthesis of 2-heteroaryliino-1,3-thiazolidin-4-ones .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of 3-aminothiophenes, chloroacetyl chloride, and ammonium thiocyanate along with different solvents and catalysts .
- Summary of Results or Outcomes : The procedure provides a simple, efficient, cost-effective, and convenient method for the synthesis of 2-heteroaryliino-1,3-thiazolidin-4-ones .
Production of Herbicides
- Specific Scientific Field : Agricultural Chemistry .
- Summary of the Application : Chloroacetyl chloride, which can be derived from “1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one”, is used as an intermediate in the production of herbicides in the chloroacetanilide family including metolachlor, acetochlor, alachlor, and butachlor .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Summary of Results or Outcomes : An estimated 100 million pounds of chloroacetyl chloride are used annually for this purpose .
Safety And Hazards
Propriétés
IUPAC Name |
1-(2-chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c1-10(2)5-8(14)6-11(3,4)13(10)9(15)7-12/h5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCZSUBKOLIPDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1C(=O)CCl)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-(4-chloro-2-oxo-3-phenyl-1,3-thiazol-5-yl)methylideneamino]urea](/img/structure/B353416.png)
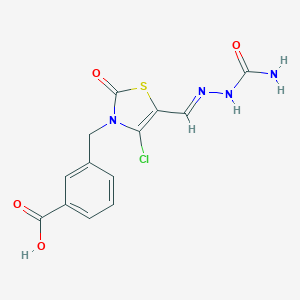
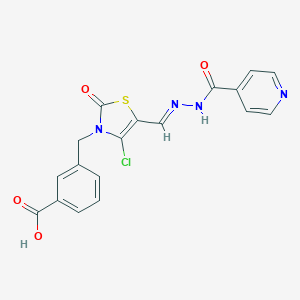
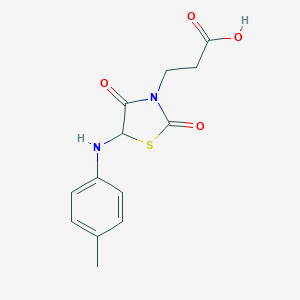
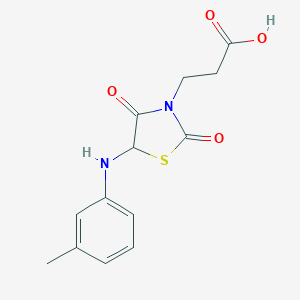
![3-{5-[(4-Ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B353424.png)
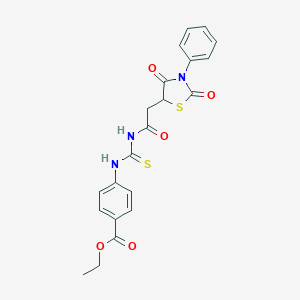
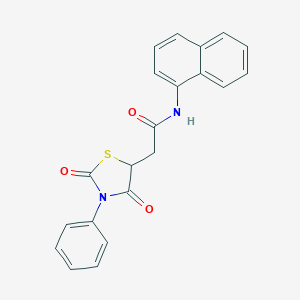
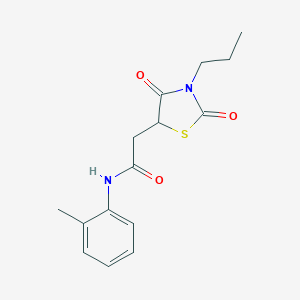
![1,3-dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B353436.png)
